molecular formula C10H17Cl2N3O B2708106 2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans CAS No. 2137143-73-6

2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans

Cat. No.: B2708106
CAS No.: 2137143-73-6
M. Wt: 266.17
InChI Key: QSPNIUGEJXYXGW-WYSYYCCVSA-N
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Description

2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans is a versatile small molecule scaffold used primarily in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process. The final product is obtained through purification steps such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidin-4-ol derivatives .

Scientific Research Applications

2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol
  • 2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol hydrochloride

Uniqueness

2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride stands out due to its unique dihydrochloride form, which enhances its solubility and stability. This makes it particularly suitable for various research and industrial applications, providing an advantage over similar compounds .

Properties

IUPAC Name

2-(4-aminocyclohexyl)-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10;;/h5-8H,1-4,11H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPNIUGEJXYXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC=CC(=O)N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137143-73-6
Record name 2-[rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride
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